
(1S,3S)-acide 1-aminocyclopentane-1,3-dicarboxylique
Vue d'ensemble
Description
(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid, also known as (1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid, is a useful research compound. Its molecular formula is C7H11NO4 and its molecular weight is 173.17 g/mol. The purity is usually 95%.
The exact mass of the compound (1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse énantiodivergente des benzoquinolizidinones
(1S,3S)-acide 1-aminocyclopentane-1,3-dicarboxylique: sert de point de départ pour la synthèse des benzoquinolizidinones, qui sont des motifs structurels importants trouvés dans diverses alcaloïdes. Ces composés présentent des activités biologiques significatives, telles que des propriétés anti-amibiennes et une inhibition de la croissance tumorale .
Découverte et développement d'insecticides
Ce composé est utilisé comme référence dans le développement de nouveaux insecticides. Son stéréoisomère spécifique, 1S,3S,αR-Deltaméthrine, est un insecticide puissant contre une variété d'insectes. Les chercheurs l'utilisent pour comparer l'efficacité de nouveaux candidats insecticides, contribuant ainsi à la création de solutions de lutte antiparasitaire plus efficaces.
Études de résistance aux insecticides
L'isomère du composé 1S,3S,αR-Deltaméthrine est un outil essentiel pour étudier la résistance aux insecticides. Comprendre comment les insectes développent une résistance à cet isomère spécifique aide à élaborer des stratégies de gestion de la résistance et à maintenir l'efficacité des insecticides pyréthroïdes.
Études du mode d'action
1S,3S,αR-Deltaméthrine: est également précieux pour étudier les interactions entre les insecticides et les canaux sodiques des insectes. Cette recherche est essentielle pour comprendre les mécanismes fondamentaux de l'action des insecticides et pour développer de nouveaux insecticides avec des modes d'action originaux.
Recherche en neurophysiologie
Le composé est utilisé dans les études de neurophysiologie pour comprendre les effets des insecticides sur les systèmes nerveux des insectes. En examinant comment 1S,3S,αR-Deltaméthrine affecte les canaux sodiques, les chercheurs acquièrent des connaissances sur la transmission de l'influx nerveux et sa perturbation.
Chimie synthétique
En chimie synthétique, This compound est utilisé pour la synthèse énantiodivergente de molécules complexes. C'est un intermédiaire clé dans la création de voies de synthèse diverses pour diverses synthèses chimiques .
Mécanisme D'action
Target of Action
The primary target of (1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid is Ornithine Aminotransferase (OAT) . OAT is a pyridoxal 5’-phosphate-dependent enzyme that plays a crucial role in the urea cycle and proline biosynthesis .
Mode of Action
The compound acts as a potent inactivator of human OAT . The inactivation mechanism involves three possible pathways: Michael addition, enamine addition, and fluoride ion elimination followed by conjugate addition . Based on crystallography and intact protein mass spectrometry, it was determined that the compound inactivates OAT through fluoride ion elimination to an activated 1,1’-difluoroolefin, followed by conjugate addition and hydrolysis .
Biochemical Pathways
The compound affects the biochemical pathway involving OAT, which is implicated in the urea cycle and proline biosynthesis . By inactivating OAT, the compound disrupts these pathways, potentially leading to downstream effects such as the inhibition of hepatocellular carcinoma (HCC) growth .
Pharmacokinetics
Similar compounds have been shown to undergo rapid distribution to all tissues, with the liver, kidneys, and lungs showing markedly higher concentrations of the drug than the blood
Result of Action
The compound’s action results in the inactivation of OAT, which has been implicated as a treatment for HCC . In preclinical studies, the compound was found to inhibit the growth of HCC in athymic mice implanted with human-derived HCC, even at a dose of 0.1 mg/kg .
Orientations Futures
The future directions for research on “(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid” could involve further exploration of its synthesis, reactions, and potential applications. A related compound, “(1S,3S)-3-amino-4-(perfluoropropan-2-ylidene)cyclopentane-1-carboxylic acid hydrochloride”, has been studied as a potent inhibitor of ornithine aminotransferase , suggesting potential biomedical applications for similar compounds.
Propriétés
IUPAC Name |
(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYNOWXBIBKGHB-FFWSUHOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](C[C@H]1C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477331-06-9 | |
| Record name | (�±)-1-Amino-cis-cyclopentane-1,3-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


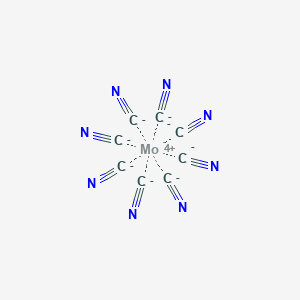


![N'-[(1E,2Z)-2-methyl-3-phenylprop-2-en-1-ylidene]pyridine-3-carbohydrazide](/img/structure/B1235952.png)
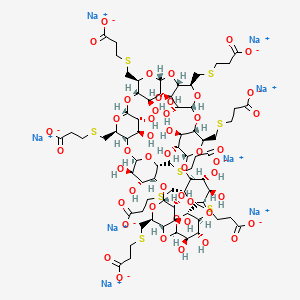
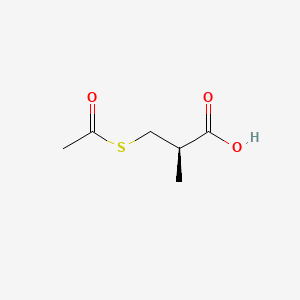
![(1R,3R,5S,8S,9S,12S,13R,14R)-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1235956.png)
![4-[[2-(4-Ethyl-1-piperazinyl)-2-oxoethyl]thio]-1-methyl-2-quinolinone](/img/structure/B1235958.png)


![(1R,3E,5R,7S,11S,12R,13S,14S)-1,11,13-Trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one](/img/structure/B1235966.png)
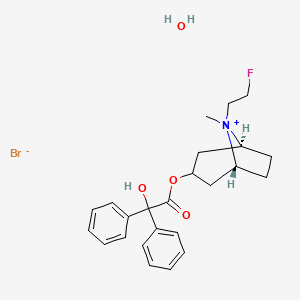
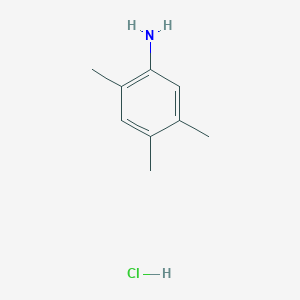
![2,3-Dimethoxy-12H-[1,3]dioxolo[5,6]indeno[1,2-C]isoquinolin-6-ium](/img/structure/B1235972.png)
